4-Hydroxytetrahydro-2H-pyran-4-carbaldehyde
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Overview
Description
4-Hydroxytetrahydro-2H-pyran-4-carbaldehyde is an organic compound with the molecular formula C6H10O3. It is a derivative of tetrahydropyran, featuring both hydroxyl and aldehyde functional groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Hydroxytetrahydro-2H-pyran-4-carbaldehyde can be synthesized through several methods. One common approach involves the oxidation of tetrahydropyran derivatives. For instance, starting from tetrahydropyran-4-ol, selective oxidation can yield the desired aldehyde. The reaction typically employs oxidizing agents such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane under controlled conditions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. Catalytic oxidation using supported metal catalysts can be employed to achieve efficient conversion rates. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize the output while minimizing by-products .
Chemical Reactions Analysis
Types of Reactions
4-Hydroxytetrahydro-2H-pyran-4-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be further oxidized to form carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The hydroxyl group can participate in substitution reactions, forming esters or ethers when reacted with appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, PCC, Dess-Martin periodinane.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alcohols, acids, alkyl halides under acidic or basic conditions.
Major Products
Oxidation: 4-Hydroxytetrahydro-2H-pyran-4-carboxylic acid.
Reduction: 4-Hydroxytetrahydro-2H-pyran-4-methanol.
Substitution: Various esters and ethers depending on the substituents used.
Scientific Research Applications
4-Hydroxytetrahydro-2H-pyran-4-carbaldehyde has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme-catalyzed reactions and metabolic pathways involving aldehydes and alcohols.
Medicine: It is investigated for its potential use in drug development, particularly in the synthesis of compounds with therapeutic properties.
Mechanism of Action
The mechanism by which 4-Hydroxytetrahydro-2H-pyran-4-carbaldehyde exerts its effects involves its functional groups. The aldehyde group can undergo nucleophilic addition reactions, forming intermediates that participate in further transformations. The hydroxyl group can form hydrogen bonds, influencing the compound’s reactivity and interactions with other molecules. These properties make it a versatile intermediate in various chemical processes .
Comparison with Similar Compounds
Similar Compounds
Tetrahydropyran: A parent compound with a similar ring structure but lacking the hydroxyl and aldehyde groups.
4-Hydroxytetrahydro-2H-pyran-4-carboxylic acid: A derivative with a carboxylic acid group instead of an aldehyde.
4-Hydroxytetrahydro-2H-pyran-4-methanol: A reduced form with a primary alcohol group instead of an aldehyde
Uniqueness
4-Hydroxytetrahydro-2H-pyran-4-carbaldehyde is unique due to the presence of both hydroxyl and aldehyde functional groups, which confer distinct reactivity patterns. This dual functionality allows it to participate in a wide range of chemical reactions, making it a valuable intermediate in organic synthesis .
Properties
IUPAC Name |
4-hydroxyoxane-4-carbaldehyde |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O3/c7-5-6(8)1-3-9-4-2-6/h5,8H,1-4H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UFQBJBMOYHPNEY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1(C=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
130.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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